molecular formula C6H4FN3 B12953329 7-Fluoro-1H-pyrazolo[3,4-c]pyridine

7-Fluoro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B12953329
M. Wt: 137.11 g/mol
InChI Key: YYRXDVKXJVMGSO-UHFFFAOYSA-N
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Description

7-Fluoro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The fluorine atom at the 7th position adds unique chemical properties to the molecule, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected and further reacted to yield the desired compound . Another approach involves the refluxing of pyrazole with 1,3-dicarbonyl compounds in the presence of phosphorus oxychloride .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

7-Fluoro-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition can disrupt downstream signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are crucial for cell proliferation and survival .

Comparison with Similar Compounds

  • 1H-pyrazolo[3,4-b]pyridine
  • 2H-pyrazolo[3,4-b]pyridine
  • Pyrazolo[1,5-a]pyrimidine

Comparison: 7-Fluoro-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C6H4FN3

Molecular Weight

137.11 g/mol

IUPAC Name

7-fluoro-1H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C6H4FN3/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10)

InChI Key

YYRXDVKXJVMGSO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C=NN2)F

Origin of Product

United States

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